molecular formula C23H19ClF3N5S B2665016 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 338761-72-1

6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No. B2665016
M. Wt: 489.95
InChI Key: BYUMCLACFZUEKJ-KNBZMSCYSA-N
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Description

6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H19ClF3N5S and its molecular weight is 489.95. The purity is usually 95%.
BenchChem offers high-quality 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyridine and Fused Pyridine Derivatives

A study conducted by S. A. Al-Issa in "Molecules" journal (2012) focused on the synthesis of a new series of pyridine and fused pyridine derivatives, indicating the versatility of pyridine carbonitriles in chemical synthesis. The research highlights the transformation of pyridine carbonitriles into various structurally complex derivatives, showcasing the compound's utility in developing new chemical entities with potential applications in drug discovery and materials science (S. A. Al-Issa, 2012).

Molecular Docking and In Vitro Screening

E. M. Flefel et al. in their 2018 study published in "Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry," prepared novel pyridine and fused pyridine derivatives starting from pyridine carbonitriles. These compounds were subjected to in silico molecular docking screenings, revealing moderate to good binding energies, suggesting their potential as lead compounds in pharmaceutical research. The study also reported antimicrobial and antioxidant activities of these derivatives, underlining their significance in medicinal chemistry (E. M. Flefel et al., 2018).

Heterocyclic Synthesis Utilization

The utility of enaminonitriles in heterocyclic synthesis was explored by A. Fadda et al. in "Journal of Heterocyclic Chemistry" (2012), where the compound served as a key intermediate for synthesizing new pyrazole, pyridine, and pyrimidine derivatives. This research demonstrates the compound's role in generating heterocyclic compounds with potential applications in drug development and chemical industries (A. Fadda et al., 2012).

Crystal Structure and Mechanistic Investigation

In "Research on Chemical Intermediates" (2013), Chuanxiang Liu and colleagues detailed the crystal structure and proposed the reaction mechanism of a related pyridine derivative, offering insights into the structural dynamics and chemical reactivity of these compounds. Such studies are crucial for understanding the molecular basis of the compound's interactions and its potential applications in designing novel materials or drugs (Chuanxiang Liu et al., 2013).

properties

IUPAC Name

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3N5S/c1-31(2)16-5-3-14(4-6-16)11-30-22-18(10-28)17-7-8-32(13-20(17)33-22)21-19(24)9-15(12-29-21)23(25,26)27/h3-6,9,11-12H,7-8,13H2,1-2H3/b30-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUMCLACFZUEKJ-KNBZMSCYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=C(C3=C(S2)CN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

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